molecular formula C14H18N2 B12754183 Methylcyclopropyltryptamine CAS No. 1373918-63-8

Methylcyclopropyltryptamine

Cat. No.: B12754183
CAS No.: 1373918-63-8
M. Wt: 214.31 g/mol
InChI Key: LVOSBNVSQLXACL-UHFFFAOYSA-N
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Description

Methylcyclopropyltryptamine (MCPT) is a synthetic tryptamine derivative characterized by a cyclopropylmethyl group substituted at the amine position of the tryptamine backbone. Tryptamines are structurally defined by an indole ring system linked to an ethylamine side chain. MCPT’s cyclopropylmethyl substituent introduces steric and electronic modifications that may influence its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

1373918-63-8

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N-methylcyclopropanamine

InChI

InChI=1S/C14H18N2/c1-16(12-6-7-12)9-8-11-10-15-14-5-3-2-4-13(11)14/h2-5,10,12,15H,6-9H2,1H3

InChI Key

LVOSBNVSQLXACL-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CNC2=CC=CC=C21)C3CC3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tryptamine derivatives exhibit diverse pharmacological profiles depending on substitutions at the amine position or indole ring. Below is a comparative analysis of MCPT with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison of Tryptamines

Compound Substituent(s) Key Receptors Targeted Metabolic Pathway Duration of Action
MCPT Cyclopropylmethyl 5-HT2A, 5-HT1A Hepatic CYP450 oxidation Unknown (theoretical: prolonged)
DMT N,N-dimethyl 5-HT2A, σ-1 MAO-A degradation 10–30 minutes
Psilocybin Phosphoryloxy (prodrug) 5-HT2A Dephosphorylation to psilocin 4–6 hours
5-MeO-DMT 5-methoxy, N-methyl 5-HT1A, 5-HT2A MAO-A, CYP2D6 15–45 minutes
α-Methyltryptamine α-methyl MAO inhibition, 5-HT2 Hepatic demethylation 6–8 hours

Key Findings

Receptor Affinity :

  • MCPT’s cyclopropyl group may enhance lipophilicity and 5-HT2A binding compared to DMT, though direct affinity data are lacking. Cyclopropane’s ring strain could also alter conformational interactions with receptors .
  • Unlike psilocybin (a prodrug), MCPT likely acts directly without metabolic activation.

Contrastingly, α-methyltryptamine’s MAO inhibition property extends its duration but introduces cardiovascular risks .

Safety and Toxicity: MCPT’s structural novelty precludes established toxicological data.

Contradictions in Evidence

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